molecular formula C7H11F3O2 B099344 2-(2,2,2-trifluoroethoxy)oxane CAS No. 16408-83-6

2-(2,2,2-trifluoroethoxy)oxane

Cat. No.: B099344
CAS No.: 16408-83-6
M. Wt: 184.16 g/mol
InChI Key: DKUFFUASXBUHIB-UHFFFAOYSA-N
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Description

2-(2,2,2-trifluoroethoxy)oxane is a chemical compound with the molecular formula C7H11F3O2 and a molecular weight of 184.16 g/mol . This compound is known for its unique structure, which includes a tetrahydropyran ring substituted with a trifluoroethoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(2,2,2-trifluoroethoxy)oxane typically involves the reaction of tetrahydropyran with 2,2,2-trifluoroethanol under specific conditions . The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,2,2-trifluoroethoxy)oxane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,2,2-trifluoroethoxy)oxane is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethoxy)oxane involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research applications .

Comparison with Similar Compounds

2-(2,2,2-trifluoroethoxy)oxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUFFUASXBUHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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